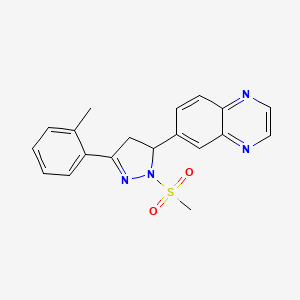

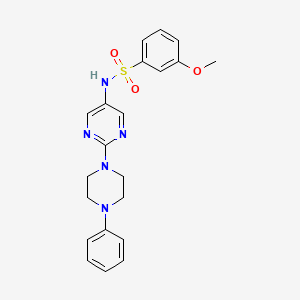

![molecular formula C8H6ClNO2 B2501435 2-氯-4-甲氧基苯并[d]噁唑 CAS No. 1599561-87-1](/img/structure/B2501435.png)

2-氯-4-甲氧基苯并[d]噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4-methoxybenzo[d]oxazole involves multi-step reactions, starting from different precursors. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves cyclization, aminomethylation, and other reactions . Similarly, the synthesis of 2-Chloro-6-chloromethylbenzothiazole from ethyl 4-aminobenzonic includes cyclization, diazotization, bromination, substitution, reduction, and chlorination steps . These methods indicate the complexity and the need for careful control of reaction conditions in the synthesis of chloro- and methoxy-substituted aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-4-methoxybenzo[d]oxazole has been characterized using various spectroscopic techniques. For instance, the structure of trichloro(4-methoxyphenyl)tellurium(IV) complexes was elucidated using NMR spectroscopy and single-crystal X-ray diffraction, revealing a square-based pyramidal structure . The molecular structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction and supported by DFT calculations . These studies demonstrate the importance of advanced analytical techniques in understanding the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The chemical reactivity of methoxy- and chloro-substituted compounds is diverse, as seen in the literature. For example, 2-mercapto-3-methoxybenzaldehyde undergoes base-catalyzed condensation reactions , while 4-methoxybenzyl- and 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles are formed through intermolecular cyclization . These reactions highlight the potential for these compounds to participate in various chemical transformations, which could be relevant for the synthesis of 2-Chloro-4-methoxybenzo[d]oxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Chloro-4-methoxybenzo[d]oxazole can be inferred from their structural analogs. For instance, the antimicrobial activity of 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxybenzohydrazide moiety was evaluated, indicating potential biological applications . The antioxidant, spectroscopic, electronic, and thermodynamic properties of a 1,2,4-triazole Schiff base with a methoxybenzoate moiety were also studied, providing insights into the compound's stability and reactivity . These properties are crucial for understanding the behavior of these compounds in various environments and applications.

科学研究应用

1. 酶抑制

已经研究了2-氯-4-甲氧基苯并[d]噁唑衍生物在抑制脂肪酶和α-葡萄糖苷酶等酶类中的潜力。例如,从中衍生出的某些化合物展示了显著的抗脂肪酶和抗α-葡萄糖苷酶活性 (Bekircan, Ülker, & Menteşe, 2015)。

2. 抗菌特性

2-氯-4-甲氧基苯并[d]噁唑的衍生物在抗菌研究中显示出有希望的结果。一些合成的化合物对测试菌株表现出显著的抗菌和抗真菌活性 (Kumar, Mohana, Mallesha, & Harish, 2013)。

3. 胆碱酯酶抑制

研究已经探讨了2-氯-4-甲氧基苯并[d]噁唑衍生物作为胆碱酯酶抑制剂的用途。这些抑制剂在治疗阿尔茨海默病等疾病中可能具有治疗应用 (Arfan et al., 2018)。

4. 利尿效应

研究还深入探讨了2-氯-4-甲氧基苯并[d]噁唑衍生物的利尿活性,显示出既有利尿又有抗利尿的效果。这为治疗液体潴留相关疾病开辟了潜在用途 (Kravchenko, 2018)。

5. 杀螺效应

一种含有吗啉基团的5-氯水杨酸衍生物与2-氯-4-甲氧基苯并[d]噁唑相关,发现具有良好的杀螺效果,指向其在控制蜗牛种群中的潜在用途 (Duan et al., 2014)。

安全和危害

The compound is associated with some safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-chloro-4-methoxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXPHUHPJIBQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxybenzo[d]oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

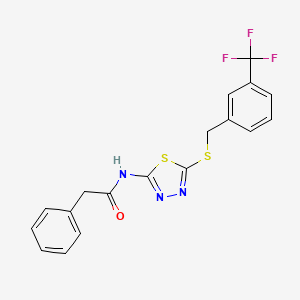

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

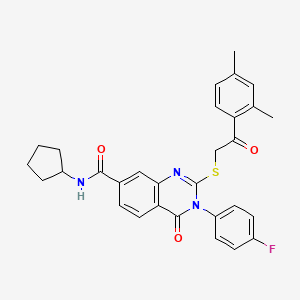

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

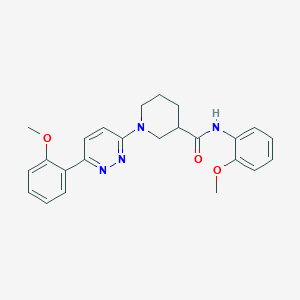

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)